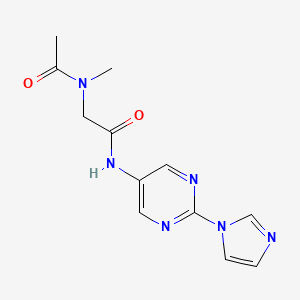

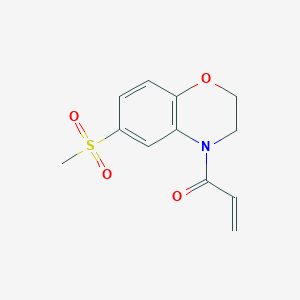

![molecular formula C20H18N4OS2 B2380769 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1351633-51-6](/img/structure/B2380769.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide” is a chemical compound that has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated for their in vitro antiproliferative activities . Another study reported the synthesis of a novel hydrazone-based fluorescent probe (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4H-chromen-4-one (BTC) through a rational design .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the cyclocondensation of 2-acetyl benzimidiazoles and 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone with thiourea .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, a novel hydrazone-based fluorescent probe (BTC) was able to detect Ga3+ and PPi ions through the absorption and emission off-on-off response with high specificity .

Scientific Research Applications

Synthesis and Luminescent Properties

The compound has been used in the synthesis of aromatic imidazole functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) difluoroboron complexes . The photophysical, electrochemical properties, and thermal stability of the ligand and difluoroboron complexes were systematically studied by experimental and theoretical methods .

Excited State Intramolecular Proton Transfer (ESIPT)

Due to the characteristics of excited state intramolecular proton transfer (ESIPT) in solution, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission), while they only show one emission in solid films . This property can be useful in the development of new optoelectronic and analytical tools .

Organic Light Emitting Diodes (OLEDs)

The compound has been used as a dopant emitter in organic light emitting diodes (OLEDs) . After coordination with difluoroboron complexes, due to the restricted conformational change, a significant blue shift and enhanced emission were observed . The doped devices showed strong emission, low turn-on voltage (3.9-4.8 V), and the EL performance of the difluoroboron complex-based doped devices was superior to the ligand .

Photocatalysis

The compound has potential applications in photocatalysis . The study of its photophysical properties can provide theoretical support for future photocatalytic H2 production under different temperature conditions .

Mechanism of Action

Mode of Action

The compound, also known as 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, exhibits its action through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to the emission of light . The compound shows green emission in solution and solid films due to the ESIPT characteristic .

Biochemical Pathways

The compound’s luminescent properties suggest it may be involved in pathways related to light emission .

Pharmacokinetics

The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .

Result of Action

The compound exhibits significant blue-shifted and enhanced emission when coordinated with difluoroboron complexes due to restricted conformational changes . This property makes the compound useful as a dopant emitter in Organic Light Emitting Diodes (OLEDs), where it shows strong emission and low turn-on voltage .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvent polarity . For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-13-21-17(12-26-13)14-6-5-7-15(10-14)22-19(25)11-24(2)20-23-16-8-3-4-9-18(16)27-20/h3-10,12H,11H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBZEJCJLBWCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN(C)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)

![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)